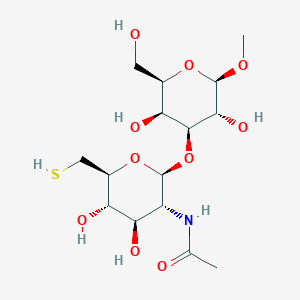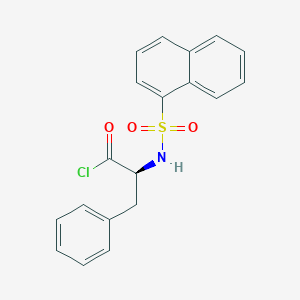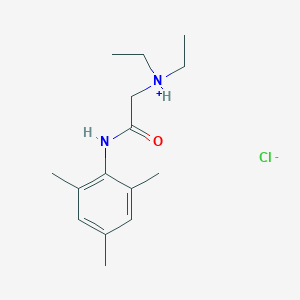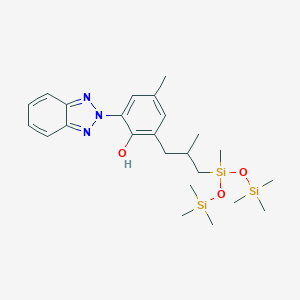
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside, also known as 3-O-Methyl-D-glucosamine, is a chemical compound that is widely used in scientific research. It is a derivative of glucose and is commonly used as a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins.
Mechanism of Action
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside acts as a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins. This process, known as O-GlcNAcylation, occurs on serine and threonine residues of proteins and is regulated by two enzymes, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). OGT transfers GlcNAc to proteins, while OGA removes GlcNAc from proteins. This compound is used to study the role of O-GlcNAcylation in various cellular processes and diseases.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It is a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins, which regulates various cellular processes. This compound is also used to study the role of O-GlcNAcylation in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside has several advantages for lab experiments. It is a widely used substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins, which makes it easy to use in various assays. This compound is also relatively stable, which allows for long-term storage. However, one limitation of this compound is that it is relatively expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside in scientific research. One direction is to study the role of O-GlcNAcylation in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to develop new assays and techniques for the study of O-GlcNAcylation using this compound. Additionally, there is a need to develop new methods for the synthesis of this compound that are more cost-effective and environmentally friendly.
Synthesis Methods
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside can be synthesized by several methods. One of the most common methods involves the reaction of 3-O-acetyl-D-galactopyranosyl bromide with 2-acetamido-2-deoxy-6-thioglucose in the presence of a base such as triethylamine. The resulting product is then methylated with methyl iodide to yield this compound.
Scientific Research Applications
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is widely used in scientific research as a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins. This process, known as O-GlcNAcylation, is a dynamic post-translational modification that regulates various cellular processes, including transcription, translation, and signal transduction. This compound is also used to study the role of O-GlcNAcylation in various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
CAS RN |
145633-28-9 |
|---|---|
Molecular Formula |
C15H27NO10S |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6S)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(sulfanylmethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO10S/c1-5(18)16-8-11(21)9(19)7(4-27)25-14(8)26-13-10(20)6(3-17)24-15(23-2)12(13)22/h6-15,17,19-22,27H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9-,10+,11-,12-,13+,14+,15-/m1/s1 |
InChI Key |
KJOLNSMZEBPAIX-MUHRKBNZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CS)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O |
synonyms |
Me ADTG-Gal Me-SGlcNAc-Gal methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)





![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)